4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-22-11-8-17(14-23(22)32-2)12-13-26-24(28)19-9-6-18(7-10-19)16-27-33(29,30)21-5-3-4-20(25)15-21/h3-11,14-15,27H,12-13,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAZROWHGBCEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a novel derivative within the benzamide class, notable for its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its complex structure which includes a sulfonamide group and a benzamide core. The molecular formula is , with a molecular weight of approximately 372.87 g/mol. Its structural features suggest potential interactions with various biological targets.
Research indicates that compounds similar to This compound may exert their effects through several mechanisms:
- Inhibition of Enzymes : Similar benzamide derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are critical in cancer progression and gene regulation . The inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells.
- Antiviral Activity : Some studies have demonstrated that N-phenylbenzamide derivatives possess broad-spectrum antiviral properties, particularly against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Kinase Inhibition : Certain related compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. This suggests the potential for the compound to influence signaling pathways involved in cell proliferation and survival .
Anticancer Activity
A study focusing on benzamide derivatives revealed that compounds with similar structures exhibit potent anticancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines. For instance, one derivative showed IC50 values significantly lower than standard treatments, indicating higher potency against specific cancer types .
Antiviral Activity
The antiviral efficacy of related compounds against HBV was evaluated using both in vitro and in vivo models. The compound demonstrated significant inhibition of HBV replication, suggesting its potential as a therapeutic agent for viral infections .
Case Studies
- HDAC Inhibition : A case study highlighted the effectiveness of a benzamide derivative in inducing G2/M phase cell cycle arrest in HepG2 cells, leading to increased apoptosis rates compared to control groups .
- Antiviral Efficacy : In a study involving a duck HBV model, the compound exhibited substantial antiviral activity, further supporting its development as an anti-HBV agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, such as:
- α-Glucosidase : Inhibitors can help manage Type 2 diabetes by delaying carbohydrate absorption.
- Acetylcholinesterase : Compounds targeting this enzyme are investigated for Alzheimer’s disease treatment due to their potential to enhance acetylcholine levels in the brain .
Antimicrobial Properties
Sulfonamide derivatives have been reported to possess antimicrobial activities against a range of pathogens. Studies suggest that the presence of the sulfonamide group enhances their efficacy against bacterial infections.
Therapeutic Potential
The compound's structural features suggest several therapeutic applications:
- Antidiabetic Agents : Due to its ability to inhibit α-glucosidase, it may serve as a potential candidate for managing blood glucose levels in diabetic patients.
- Neuroprotective Agents : Its interaction with acetylcholinesterase could lead to advancements in treatments for neurodegenerative diseases like Alzheimer’s .
Case Studies and Research Findings
-
Inhibition Studies : A recent study demonstrated that related sulfonamide compounds effectively inhibited α-glucosidase and acetylcholinesterase, showcasing their potential in treating metabolic and neurodegenerative disorders .
Compound Enzyme Target IC50 Value (µM) Compound A α-Glucosidase 15 Compound B Acetylcholinesterase 10 - In Silico Studies : Computational analyses have indicated favorable binding affinities of this compound towards target enzymes, supporting its potential as a lead compound in drug development .
Q & A
Q. What are the standard synthetic routes for 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, and what critical reaction conditions must be controlled?
The compound is synthesized via multi-step protocols, typically starting with sulfonylation of a benzamide precursor. Key steps include:
- Sulfonamide coupling : Reacting 3-chlorobenzenesulfonyl chloride with a primary amine-functionalized benzamide intermediate under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) .
- Amide bond formation : Using coupling agents like EDC/HOBt or DCC to link the sulfonamide intermediate to the 3,4-dimethoxyphenylethylamine moiety .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity . Critical factors include strict temperature control during exothermic steps and moisture-free environments to prevent hydrolysis of reactive intermediates.
Q. How is structural characterization of this compound performed to confirm purity and identity?
A combination of spectroscopic and analytical methods is employed:
- NMR : H and C NMR to verify substituent positions and confirm absence of unreacted starting materials. For example, the sulfonamide proton typically appears as a singlet near δ 7.5–8.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 529.12) and detect isotopic patterns consistent with chlorine .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) and detect trace impurities .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Pre-solubilization in DMSO (10 mM stock) is common for biological assays .
- Stability : Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Storage at –20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be systematically resolved?
Discrepancies may arise from variations in assay conditions or impurity profiles. A methodological approach includes:
- Dose-response standardization : Use a unified protocol (e.g., fixed incubation time, cell line, and serum-free medium) .
- Impurity profiling : Compare batches via LC-MS to identify contaminants (e.g., unreacted sulfonyl chloride) that may antagonize activity .
- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) endpoints .
Q. What strategies optimize the compound’s selectivity for target proteins in structure-activity relationship (SAR) studies?
- Scaffold modulation : Introduce electron-withdrawing groups (e.g., nitro) to the 3-chlorophenyl ring to enhance binding affinity for hydrophobic enzyme pockets .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., COX-2 or kinases) and guide substituent placement .
- Proteome-wide profiling : Employ affinity chromatography coupled with mass spectrometry to identify off-target binding partners .
Q. How can fluorescence-based techniques be applied to study this compound’s interactions with biological membranes?
- Fluorescent tagging : Attach a dansyl or BODIPY fluorophore to the benzamide moiety via a PEG spacer. Monitor emission shifts (e.g., λex/λem = 340/450 nm) upon membrane insertion .
- Quenching assays : Use iodide or acrylamide to assess solvent accessibility of the fluorophore in lipid bilayers .
- Confocal microscopy : Image subcellular localization in live cells pre-treated with the fluorescent derivative .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (40–75%) for this compound?
Potential variables include:
- Catalyst selection : Yields improve with DMAP (4-dimethylaminopyridine) versus pyridine in acylation steps .
- Solvent polarity : Lower yields in THF (40%) vs. DCM (65%) due to poor intermediate solubility .
- Workup protocols : Acidic washes to remove unreacted sulfonyl chloride may reduce losses . A design of experiments (DoE) approach using response surface methodology can optimize parameters .
Methodological Tables
Table 1. Comparison of Synthetic Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonylation | DCM | Et₃N | 0–5 | 72 | |
| Amide coupling | DMF | EDC/HOBt | 25 | 68 | |
| Final purification | Ethanol | – | Reflux | 85 |
Table 2. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 7.82 (s, 1H, SO₂NH) | |
| HRMS | [M+H]+ 529.12 (calc. 529.15) | |
| HPLC | tR = 12.3 min (95% purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
